molecular formula C18H24N2O2 B2872942 N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide CAS No. 941915-42-0

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide

Cat. No.: B2872942
CAS No.: 941915-42-0
M. Wt: 300.402
InChI Key: XWXUVGFHPKDVFI-UHFFFAOYSA-N
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Description

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide (CAS 941915-42-0) is a synthetic tetrahydroquinoline derivative with a molecular formula of C18H24N2O2 and a molecular weight of 300.4 g/mol. This compound is of significant interest in medicinal chemistry and immunology research, particularly for its role as an indoleamine 2,3-dioxygenase (IDO) inhibitor . IDO is a key enzyme in the tryptophan metabolism pathway, and its overexpression in the tumor microenvironment can lead to immune suppression. By inhibiting IDO, this compound provides a valuable research tool for investigating novel immunotherapeutic strategies against cancer . The molecular structure features a tetrahydroquinoline core substituted at the nitrogen with a cyclopropanecarbonyl group and at the 6-position with a 3-methylbutanamide moiety. It is available for research purposes from various chemical suppliers in quantities ranging from 2mg to 40mg . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-12(2)10-17(21)19-15-7-8-16-14(11-15)4-3-9-20(16)18(22)13-5-6-13/h7-8,11-13H,3-6,9-10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXUVGFHPKDVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where nucleophiles replace leaving groups such as halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide involves its interaction with specific molecular targets in the body. The quinoline core can interact with enzymes and receptors, potentially inhibiting or activating them. The cyclopropanecarbonyl group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues can be categorized based on core modifications, substituent variations, and functional applications. Below is a comparative analysis:

Compound Core Structure Key Substituents Application/Activity Reference
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide Tetrahydroquinoline 1-Cyclopropanecarbonyl; 6-3-methylbutanamide Potential kinase inhibitor or antimicrobial agent (inferred from structural analogs)
N-[4-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-3-methoxy-N-methylbenzamide Tetrahydroquinoline-thiazole 1-Cyclopropanecarbonyl; thiazole-linked 3-methoxy-N-methylbenzamide Structural analog with enhanced π-π stacking (thiazole) for target binding
(S)-N-{(S)-1-[(4S,5S)-4-Benzyl-2-oxooxazolidin-5-yl]-3-phenylpropan-2-yl}-2-{3-[(2-isopropylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamide Oxazolidinone-thiazole 3-Methylbutanamide; oxazolidinone and thiazole groups Degradant of a complex therapeutic agent; highlights metabolic instability risks
N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (Cyprofuram) Cyclopropanecarboxamide Cyclopropanecarboxamide; tetrahydrofuran and chlorophenyl groups Agricultural fungicide (broad-spectrum activity)
ADC1770 Mal-PhAc-PEG(4)-Val-Ala-PAB Antibody-drug conjugate 3-Methylbutanamide linked to PEG and Val-Ala-PAB Targeted drug delivery (antibody-conjugated prodrug)

Key Findings:

Cyclopropane Derivatives : The cyclopropanecarbonyl group in the target compound and cyprofuram (a fungicide) suggests that cyclopropane rings enhance bioactivity by resisting metabolic oxidation, a feature critical for agrochemicals and drug candidates .

Amide Modifications : The 3-methylbutanamide group in the target compound contrasts with the thiazole-linked benzamide in its structural analog (). The latter’s thiazole moiety likely improves binding to hydrophobic enzyme pockets, whereas the aliphatic 3-methylbutanamide may prioritize solubility .

Therapeutic vs. Agrochemical Roles: While cyprofuram () is a fungicide, the target compound’s tetrahydroquinoline core aligns more closely with kinase inhibitors (e.g., imatinib analogs), suggesting divergent applications despite shared cyclopropane motifs .

Data Limitations:

Direct comparative pharmacological data (e.g., IC50 values, bioavailability) for the target compound and its analogs are absent in the provided evidence. Further experimental studies are required to validate inferred bioactivities.

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide is a complex organic compound with potential applications in medicinal chemistry and biology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C23H29N3O2
  • Molecular Weight : 403.43054 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : O=C(CN2C(=O)c1ccccc1C2=O)Nc4ccc3N(CCCc3c4)C(=O)C5CC5

The compound features a tetrahydroquinoline core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

The mechanism of action of this compound involves interactions with specific molecular targets in the body. The quinoline core can interact with various enzymes and receptors, potentially inhibiting or activating them. The cyclopropanecarbonyl group may enhance the compound's binding affinity and specificity for its targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds related to the tetrahydroquinoline structure. For instance, derivatives have shown efficacy against various bacterial strains. The presence of the cyclopropanecarbonyl moiety may contribute to enhanced antimicrobial effects by improving membrane permeability or inhibiting essential bacterial enzymes.

Anticancer Activity

Research indicates that compounds with a similar structure to this compound exhibit anticancer properties. Specific studies have demonstrated that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .

Study on Antimicrobial Activity

A study evaluating the antimicrobial effects of tetrahydroquinoline derivatives found that certain modifications significantly increased their efficacy against Gram-positive and Gram-negative bacteria. The study reported minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL for various derivatives .

Study on Anticancer Effects

In a preclinical trial involving human cancer cell lines, a related compound demonstrated IC50 values below 20 µM against breast cancer cells. The study concluded that the compound's mechanism involved cell cycle arrest and induction of apoptosis through mitochondrial pathways .

Research Findings Summary Table

Activity Effect Reference
AntimicrobialMICs 10-50 µg/mL
AnticancerIC50 < 20 µM in breast cancer
Apoptosis InductionActivation of caspases

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